![molecular formula C12H13BrN2O6S B14237173 2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate CAS No. 241802-58-4](/img/structure/B14237173.png)
2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C12H13BrN2O6S It is a derivative of propanoic acid and contains both a bromine atom and a dinitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropanoic acid with 2-[(2,4-dinitrophenyl)sulfanyl]ethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups in the dinitrophenyl moiety can be reduced to amines.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Sulfoxides or sulfones.
Applications De Recherche Scientifique
2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive groups.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. The dinitrophenyl group can also interact with various biological targets, potentially inhibiting enzyme activity or binding to proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromo-2-methylpropanoate: A simpler analog without the dinitrophenyl and sulfanyl groups.
2-(2,4-Dinitrophenyl)hydrazono derivatives: Compounds with similar dinitrophenyl groups but different functional groups attached.
Uniqueness
2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate is unique due to the presence of both a bromine atom and a dinitrophenyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs
Propriétés
Numéro CAS |
241802-58-4 |
|---|---|
Formule moléculaire |
C12H13BrN2O6S |
Poids moléculaire |
393.21 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)sulfanylethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C12H13BrN2O6S/c1-12(2,13)11(16)21-5-6-22-10-4-3-8(14(17)18)7-9(10)15(19)20/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
VUCAUEUANXKENW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


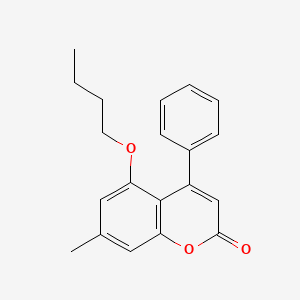
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
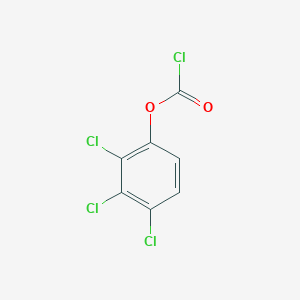
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
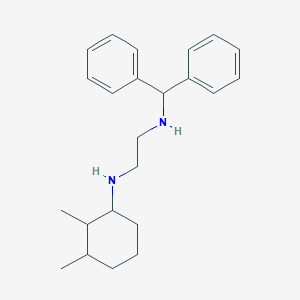
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
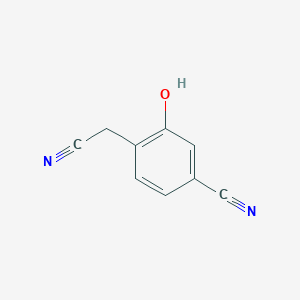
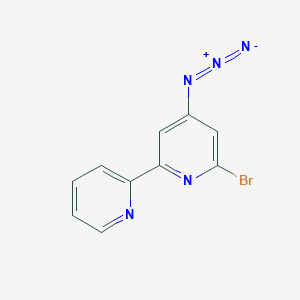
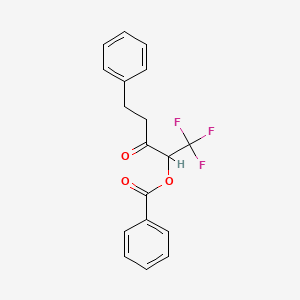
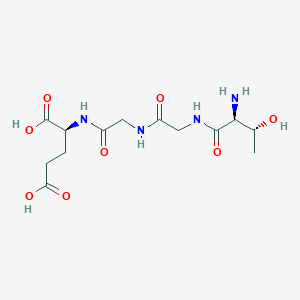
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
